The hydroxypentylamino side chain in this compound is structurally congruent with pharmacophores known to inhibit fungal cytochrome P450 51 (CYP-51), a critical enzyme in ergosterol biosynthesis. CYP-51 mutations (e.g., Y132F in Candida albicans) are a major resistance mechanism against azole antifungals, reducing drug binding affinity. Molecular modeling suggests the extended hydroxyalkyl chain in 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol could penetrate the hydrophobic substrate channel of mutant CYP-51, while the phenolic oxygen coordinates the heme iron—mirroring the action of advanced azoles but with altered binding kinetics [8]. This targeting strategy is crucial given that biofilms and efflux pumps (e.g., Candida CDR proteins) compromise conventional antifungals; compounds with membrane-disrupting alkyl chains may enhance intracellular accumulation [4] [8].
Additionally, the secondary amine enables salt formation, potentially improving solubility and tissue penetration—key for overcoming pharmacokinetic barriers in resistant infections. In vitro studies of analogs with similar hydroxyalkylamines show suppressed ergosterol synthesis in fluconazole-resistant Aspergillus fumigatus at MIC values of 4–16 μg/mL, suggesting this scaffold’s viability against refractory fungal pathogens [4].
The meta-substituted phenolic core of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol aligns it synthetically and functionally with m-aryloxy phenols—a class renowned for antioxidant, anti-inflammatory, and antimicrobial activities [5] [9]. These compounds are typically synthesized via:
Table 2: Synthesis Strategies for m-Aryloxy Phenols and Related Analogs
Method | Reagents/Conditions | Application Example |
---|---|---|
Demethylation | 48% HBr in acetic acid, reflux | 4-(3-Hydroxyphenoxy)benzoic acid [9] |
Boron tribromide cleavage | BBr₃ in DCM, −78°C to RT | N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide [9] |
Copper-mediated coupling | Aryl halide + resorcinol, NaH, DMF, 125°C | 5-(3-Hydroxyphenoxy)-2-nitroaniline [5] |
Sonogashira coupling | Aryl boronic acid + phenol, Cu(OAc)₂, K₂CO₃ | Ultrasound-accelerated O-arylation [5] |
The hydroxypentylamino chain in 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol introduces a conformational flexibility absent in rigid m-aryloxy biaryls, potentially enabling optimal interactions with deep enzymatic pockets. Analogous compounds, like κ-opioid receptor antagonists incorporating 4-(3-hydroxyphenoxy)benzamide moieties, demonstrate nanomolar affinity (Kᵢ = 1.85 nM) attributed to phenolic oxygen-mediated hydrogen bonding [9]. Similarly, the hydroxyl terminus in this compound could serve as a tether for prodrug design or polymer conjugation, enhancing bioavailability—a strategy employed in HPBD phthalonitrile resins for controlled drug release [5] [9].
Computational analyses of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol reveal a tripartite pharmacophore:
Distance mapping indicates 5.8–7.2 Å between the phenolic oxygen and the terminal hydroxyl—spanning regions critical for simultaneous engagement with fungal CYP-51 residues (e.g., Tyr118 and Ser378) [8]. Molecular dynamics simulations of analogs show the pentyl chain adopts a bent conformation in aqueous media but extends linearly within lipid bilayers, suggesting adaptive target binding.
Ligand-based pharmacophore models derived from this scaffold emphasize:
These insights drive rational design of next-generation analogs, such as bis-phenolic conjugates or metallocomplexes, enhancing multi-target engagement against resistant pathogens.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: